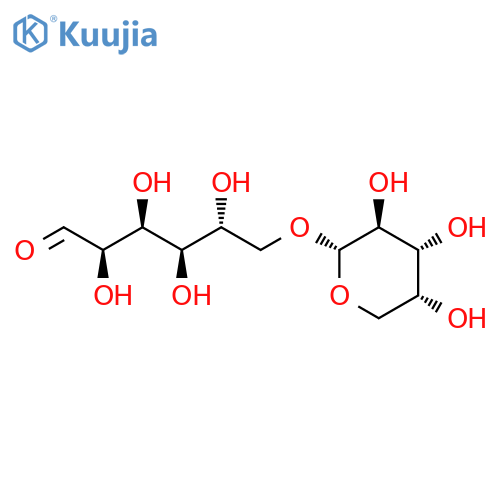Cas no 534-98-5 (Isoprimeverose)

Isoprimeverose structure
Isoprimeverose 化学的及び物理的性質
名前と識別子
-
- D-Glucose, 6-O-a-D-xylopyranosyl-
- (2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyhexanal
- isoprimeverose
- ISOPRIMEVEROSE (XYLOGLUCAN DERIVED)
- 534-98-5
- alpha-Xylosyl-(1-6)-glucose
- D-Glucose, 6-O-alpha-D-xylopyranosyl-
- 6-O-Pentopyranosylhexose
- DTXSID50968060
- Isoprimeverose
-
- インチ: InChI=1S/C11H20O10/c12-1-4(13)7(16)8(17)5(14)2-20-11-10(19)9(18)6(15)3-21-11/h1,4-11,13-19H,2-3H2/t4-,5+,6+,7+,8+,9-,10+,11-/m0/s1
- InChIKey: XOPPYWGGTZVUFP-VUMGGCQHSA-N
- ほほえんだ: C1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O)O)O
計算された属性
- せいみつぶんしりょう: 312.105647
- どういたいしつりょう: 312.105647
- 同位体原子数: 0
- 水素結合ドナー数: 7
- 水素結合受容体数: 10
- 重原子数: 21
- 回転可能化学結合数: 7
- 複雑さ: 326
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 8
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -5
- トポロジー分子極性表面積: 177
じっけんとくせい
- 密度みつど: 1.7±0.1 g/cm3
- ゆうかいてん: Not available
- ふってん: 724.6±60.0 °C at 760 mmHg
- フラッシュポイント: 275.6±26.4 °C
- じょうきあつ: 0.0±5.3 mmHg at 25°C
Isoprimeverose セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Isoprimeverose 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | I822353-5mg |
Isoprimeverose |
534-98-5 | 5mg |
$ 95.00 | 2022-06-04 | ||
| TRC | I822353-0.5mg |
Isoprimeverose |
534-98-5 | 0.5mg |
$ 50.00 | 2022-06-04 | ||
| TRC | I822353-1mg |
Isoprimeverose |
534-98-5 | 1mg |
$ 65.00 | 2022-06-04 | ||
| A2B Chem LLC | AG51888-1mg |
isoprimeverose |
534-98-5 | Min. 95% [1H-NMR] | 1mg |
$195.00 | 2024-04-19 | |
| A2B Chem LLC | AG51888-2mg |
isoprimeverose |
534-98-5 | Min. 95% [1H-NMR] | 2mg |
$248.00 | 2024-04-19 | |
| A2B Chem LLC | AG51888-25mg |
isoprimeverose |
534-98-5 | Min. 95% [1H-NMR] | 25mg |
$1071.00 | 2024-04-19 | |
| A2B Chem LLC | AG51888-10mg |
isoprimeverose |
534-98-5 | Min. 95% [1H-NMR] | 10mg |
$595.00 | 2024-04-19 | |
| A2B Chem LLC | AG51888-5mg |
isoprimeverose |
534-98-5 | Min. 95% [1H-NMR] | 5mg |
$395.00 | 2024-04-19 |
Isoprimeverose 関連文献
-
Young-Wan Kim,Ran Zhang,Hongming Chen,Stephen G. Withers Chem. Commun. 2010 46 8725
-
2. A simple tandem mass spectrometry method for structural identification of pentose oligosaccharidesShang-Ting Tsai,Hsu-Chen Hsu,Chi-Kung Ni Analyst 2023 148 1712
-
3. Structure of a polysaccharide from the seeds of Cassia tora. Part II. Partial acidic hydrolysisSuresh C. Varshney,Saiyid A. I. Rizvi,Purna C. Gupta J. Chem. Soc. Perkin Trans. 1 1976 1621
534-98-5 (Isoprimeverose) 関連製品
- 24656-24-4(2-O-α-L-Fucopyranosyl-D-galactose)
- 528-50-7(D-(+)-Cellobiose)
- 120375-11-3(3-O-(α-L-Fucopyranosyl)-D-galactose)
- 9004-54-0(Dextran)
- 6860-47-5(Xylobiose)
- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)
- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)
- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)
- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)
- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
